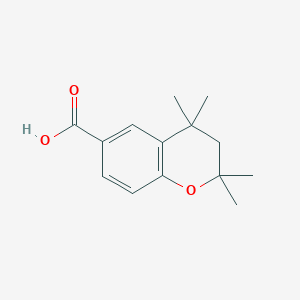
2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid
Cat. No. B8755191
Key on ui cas rn:
135963-47-2
M. Wt: 234.29 g/mol
InChI Key: JXKBUOWTZSPVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05006550
Procedure details


A solution of 2.0 (50 mmol) of NaOH in 10 ml of water was treated with 50 ml of 10% aqueous sodium hypochlorite solution and then with a solution of 1.04 g (4.31 mmol) of 2,2,4,4-tetramethyl-6-acetylchroman (Compound 46) in 15 ml of dioxane. The mixture was heated at 65° C. for 40 hours under a nitrogen atmosphere. The mixture was cooled to room temperature and then diluted with water. The mixture was then washed with ether and the aqueous layer was treated with sodium metabisulphite until it was negative to the potassium iodide - starch test. The aqueous layer was then acidified with 10% H2SO4 and then extracted with ether. This ether extract was washed with water and saturated NaCl solution and then dried (MgSO4). Solvent was removed in-vacuo and the residue recrystallized from ethyl acetate to give the title compound as a white solid. PMR (CDCl3): & 1.39 (6H, s), 1.40 (6H, s), 1.88 (2H, s), 6.85 (1H, d, J~8.7 Hz), 7.85 (1H, dd, J~8.7 Hz, 2.1 Hz), 8.09 (1H, d, J~2.1 Hz). MS exact mass, m/e 234.1256 (calcd. for C14H18O3, 234.1256).
[Compound]
Name
2.0
Quantity
50 mmol
Type
reactant
Reaction Step One








Name
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].Cl[O-].[Na+].[CH3:6][C:7]1([CH3:22])[CH2:16][C:15]([CH3:18])([CH3:17])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:19](=[O:21])C)[CH:13]=2)[O:8]1>O.O1CCOCC1>[CH3:22][C:7]1([CH3:6])[CH2:16][C:15]([CH3:17])([CH3:18])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:19]([OH:21])=[O:1])[CH:13]=2)[O:8]1 |f:0.1,2.3|
|
Inputs


Step One
[Compound]
|
Name
|
2.0
|
|
Quantity
|
50 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1.04 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC2=CC=C(C=C2C(C1)(C)C)C(C)=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC2=CC=C(C=C2C(C1)(C)C)C(C)=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was then washed with ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the aqueous layer was treated with sodium metabisulphite until it
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This ether extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water and saturated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed in-vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue recrystallized from ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC2=CC=C(C=C2C(C1)(C)C)C(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
